molecular formula C10H12N2O2 B13582912 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No.: B13582912
M. Wt: 192.21 g/mol
InChI Key: WPFQNTMECMPGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by a methoxy group at the 4-position and a carboxamide group at the 2-position of the isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1H-isoindole-2-carboxamide: Lacks the dihydro component, which may affect its reactivity and biological activity.

    2,3-dihydro-1H-isoindole-2-carboxamide: Lacks the methoxy group, which may influence its chemical properties and interactions.

Uniqueness

4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-methoxy-1,3-dihydroisoindole-2-carboxamide

InChI

InChI=1S/C10H12N2O2/c1-14-9-4-2-3-7-5-12(10(11)13)6-8(7)9/h2-4H,5-6H2,1H3,(H2,11,13)

InChI Key

WPFQNTMECMPGRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CN(C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.